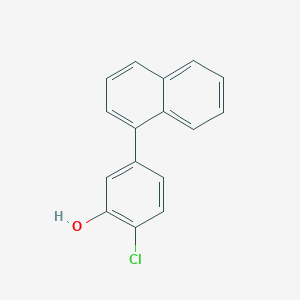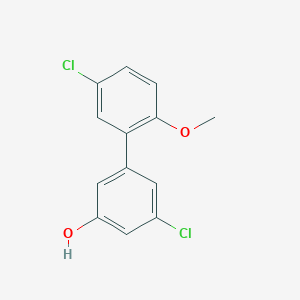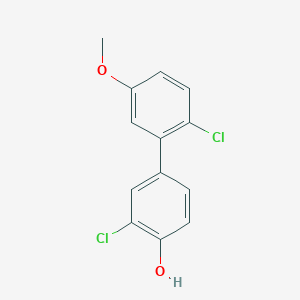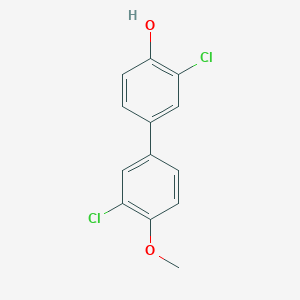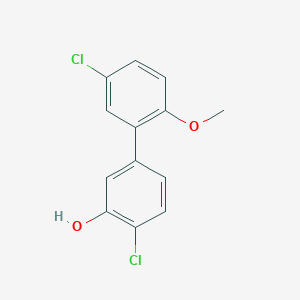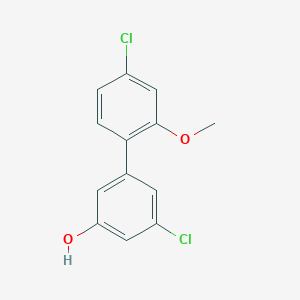
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, or 3-Cl-5-Cl-2-OMePhenol, is an organochlorine compound used in a variety of scientific applications, from organic synthesis to biochemical studies. It is a colorless, crystalline solid with a melting point of 135-136 °C and a boiling point of 256 °C. This compound has a wide range of properties, making it an ideal choice for experiments in the laboratory.
Scientific Research Applications
3-Cl-5-Cl-2-OMePhenol has a wide range of scientific applications, from organic synthesis to biochemical studies. It is used as a reagent in the synthesis of various compounds, such as 1,2,4-triazole derivatives, thiazole derivatives, and other heterocyclic compounds. Additionally, it is used as a catalyst in the synthesis of chiral compounds. It is also used in the synthesis of pharmaceuticals, such as beta-blockers and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3-Cl-5-Cl-2-OMePhenol is not well understood, but it is believed to be related to its ability to form complexes with metal ions. This complexation is believed to be responsible for its catalytic activity in organic synthesis. Additionally, the compound is thought to interact with enzymes, resulting in its biochemical and physiological effects.
Biochemical and Physiological Effects
3-Cl-5-Cl-2-OMePhenol has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an inhibitor of the enzyme acetylcholinesterase, which is important for neurotransmission. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, it has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Advantages and Limitations for Lab Experiments
3-Cl-5-Cl-2-OMePhenol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized. Additionally, it is a stable compound, with a long shelf life. Furthermore, it has a wide range of applications in organic synthesis and biochemical studies.
However, there are also some limitations to using this compound in laboratory experiments. It is a toxic compound, and should be handled with caution. Additionally, it is volatile and can easily evaporate, making it difficult to measure accurately.
Future Directions
There are several potential future directions for research involving 3-Cl-5-Cl-2-OMePhenol. One potential direction is to further investigate its biochemical and physiological effects. Additionally, it could be studied further to better understand the mechanism of action and its potential applications in the synthesis of pharmaceuticals. Furthermore, its potential as a catalyst in the synthesis of chiral compounds could be explored. Finally, its potential as an inhibitor of enzymes involved in neurotransmission could be studied in greater detail.
Synthesis Methods
3-Cl-5-Cl-2-OMePhenol can be synthesized through several methods, including the reaction of 4-chloro-2-methoxybenzaldehyde with chloroacetic acid. This reaction is conducted in a solvent such as ethanol or acetonitrile, and yields 3-Cl-5-Cl-2-OMePhenol as the major product. Alternatively, the compound can also be synthesized via the reaction of 4-chloro-2-methoxybenzyl chloride with sodium hydroxide.
properties
IUPAC Name |
3-chloro-5-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-7-9(14)2-3-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPMIUUXDKZHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686079 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261899-45-9 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




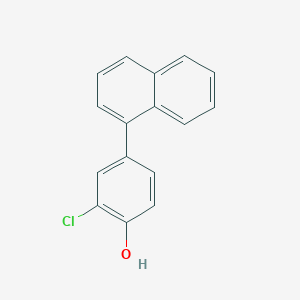
![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)
